molecular formula C19H19Cl2NO B1359609 2,3-Dichloro-3'-piperidinomethyl benzophenone CAS No. 898793-48-1

2,3-Dichloro-3'-piperidinomethyl benzophenone

Cat. No. B1359609
M. Wt: 348.3 g/mol
InChI Key: XCEFCQPNEYFTAJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-3'-piperidinomethyl benzophenone (DCPMB) is a novel chemical compound with a wide range of applications in both industry and research. It is a colorless, crystalline solid with a melting point of 70-73°C. DCPMB is used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in analytical chemistry. Additionally, it has potential applications in pharmaceuticals, biochemistry, and medical research. Finally, potential future directions for DCPMB will be explored.

Scientific Research Applications

Degradation and Environmental Impact

  • Degradation in Aqueous Solutions : Studies have explored the degradation of benzophenone-3 (BP-3), a similar compound, in water treatment processes. Ozonation and oxidation by ferrate(VI) have been investigated for their efficiency in degrading BP-3, revealing significant insights into reaction kinetics, intermediates, and toxicity (Guo et al., 2016); (Yang & Ying, 2013).

  • Photocatalytic Degradation : The effectiveness of photocatalytic degradation of BP-3 using titanium dioxide in aqueous solutions has been studied, with an emphasis on optimizing operational parameters for maximum degradation efficiency (Zúñiga-Benítez et al., 2016).

Chemical Properties and Reactions

  • Photosensitized Electron Transfer : Research into the photosensitized electron transfer from amines to the benzophenone triplet and its reversion in different solvents provides insights into the chemical behavior of benzophenone derivatives in various solvent conditions (Kluge & Brede, 1998).

  • Synthesis and Polymer Applications : The synthesis of high molecular weight poly(2,5-benzophenone) derivatives through nickel-catalyzed coupling polymerization and their applications in creating proton exchange membranes have been explored. This highlights the potential of benzophenone derivatives in materials science (Ghassemi & Mcgrath, 2004).

Biological and Photophysical Studies

  • Biological Chemistry and Photochemistry : The use of benzophenone photophores in biological chemistry and bioorganic chemistry due to their unique photochemical properties has been documented. These properties enable benzophenone derivatives to be used in various bioconjugation and surface grafting applications (Dormán et al., 2016).

  • Cytotoxicity Studies : The cytotoxicity of benzophenone-3 in rat thymocytes, potentially caused by increased intracellular Zn2+ levels, has been investigated, providing insights into the biological impact of benzophenone derivatives (Utsunomiya et al., 2019).

properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c20-17-9-5-8-16(18(17)21)19(23)15-7-4-6-14(12-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEFCQPNEYFTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643160
Record name (2,3-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-3'-piperidinomethyl benzophenone

CAS RN

898793-48-1
Record name Methanone, (2,3-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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